molecular formula C18H15BP B1337068 Triphenylphosphine Borane CAS No. 2049-55-0

Triphenylphosphine Borane

Cat. No. B1337068
CAS RN: 2049-55-0
M. Wt: 273.1 g/mol
InChI Key: QFLQJPFCNMSTJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenylphosphine borane is a class of compounds where a triphenylphosphine moiety is bonded to a borane. These compounds are of interest due to their diverse applications in catalysis, organic synthesis, and potential biological activities. They are involved in various chemical reactions and can act as ligands for transition metals, influencing the properties and reactivity of metal complexes .

Synthesis Analysis

The synthesis of triphenylphosphine borane derivatives can be achieved through different methods. One approach involves palladium-catalyzed C-P cross-coupling of vinyl triflates with secondary phosphine-boranes, allowing access to vinylphosphine-boranes that are not easily accessible by other methods . Another method includes the reaction of triphenylborane with phosphine ligands, which can act as a phosphine "sponge" to form complexes with transition metals . Additionally, the reaction of bulky aryllithium reagents with oxazaphospholidine-boranes derived from ephedrine can lead to the formation of enantiomerically pure phosphine boranes .

Molecular Structure Analysis

The molecular structure of triphenylphosphine borane derivatives has been studied using various techniques such as electron diffraction and microwave spectroscopy. For instance, the molecular structure of trimethylphosphine-borane has been determined, revealing specific bond lengths and angles that are indicative of the complexation between phosphine and borane . The structural changes upon complexation with borane are significant, with alterations in bond lengths and angles around the phosphorus atom .

Chemical Reactions Analysis

Triphenylphosphine borane compounds participate in a variety of chemical reactions. They can act as catalysts in the polyaddition of bisphenol A diglycidyl ether with bisphenol A, where the substituent effect of the phosphine-borane influences the catalytic activity . In metal complexes, they can induce reversible CO/PR3 substitution reactions, as demonstrated in iridaboratranes bearing phosphine-tethered borane . Furthermore, the reaction of triphenylphosphine-cyanoborane with Et3OBF4 leads to the formation of new phosphine-borane derivatives with different substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of triphenylphosphine borane derivatives are influenced by their molecular structure and substituents. These compounds have shown a range of biological activities, including hypolipidemic, antineoplastic, and anti-inflammatory effects in rodents, as well as cytotoxicity against human tissue culture lines . The synthesis of diphenylalkylphosphine-boranes has been described, providing compounds with distinct IR, NMR, and microanalysis characteristics .

Scientific Research Applications

1. Antineoplastic and Anti-inflammatory Activities Triphenylphosphine borane derivatives have demonstrated significant activities in various scientific studies. A study by (Das et al., 1992) revealed that certain derivatives, including triphenylphosphine boranes, showed potent antineoplastic (anti-cancer) and anti-inflammatory activities in rodents. These compounds were also found to exhibit cytotoxicity against standard human tissue culture lines, suggesting potential applications in cancer therapy.

2. Chemical Synthesis and Compound Formation Triphenylphosphine borane plays a role in the synthesis of various chemical compounds. For instance, (Dioumaev et al., 2000) discuss its use in the formation of unsaturated ruthenium complexes. The study highlights the use of triphenylborane as a phosphine removal agent, indicating its utility in complex chemical syntheses.

3. Development of Novel Catalysts A study by (Kameo et al., 2012) describes the synthesis of an iridaboratrane bearing phosphine-tethered borane. This compound demonstrates unique electron distribution characteristics due to the borane ligand, which might be relevant in the development of novel catalysts.

4. Application in Polymer Chemistry In polymer chemistry, triphenylphosphine borane derivatives have been explored as catalysts. For example, (Kobayashi et al., 2002) studied the effect of (triphenylphosphinemethylene)boranes in the polyaddition of bisphenol A diglycidyl ether with bisphenol A, indicating their potential role in resin production and polymer processing.

5. Hydrogen Evolution Reaction Catalysis A recent application of triphenylphosphine borane involves its use in hydrogen evolution reaction (HER) catalysis, as discussed in (Xu et al., 2019). The study presents a hyper-crosslinked polymer with a triphenylphosphine skeleton, which, when combined with ruthenium, showed high electrochemical performance for HER.

Future Directions

The use of tertiary phosphines, including Triphenylphosphine Borane, in radical generation and reactions is a relatively less explored area . Future research could focus on the development of novel catalytic activation modes and functional molecules for applications in pesticides .

properties

InChI

InChI=1S/C18H15P.B/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLQJPFCNMSTJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60422845
Record name Triphenylphosphine Borane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60422845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triphenylphosphine Borane

CAS RN

2049-55-0
Record name Triphenylphosphine Borane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60422845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Borane triphenylphosphine complex,
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triphenylphosphine Borane
Reactant of Route 2
Reactant of Route 2
Triphenylphosphine Borane
Reactant of Route 3
Reactant of Route 3
Triphenylphosphine Borane
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Triphenylphosphine Borane
Reactant of Route 5
Reactant of Route 5
Triphenylphosphine Borane
Reactant of Route 6
Reactant of Route 6
Triphenylphosphine Borane

Citations

For This Compound
129
Citations
GC Lloyd‐Jones, NP Taylor - Chemistry–A European Journal, 2015 - Wiley Online Library
… Our initial studies focused on borane transfer from triphenylphosphine borane (1, 0.02 M in toluene)—a simple system that provides a homogeneous reaction mixture amenable to in …
T McAllister, H Mackle - Transactions of the Faraday Society, 1969 - pubs.rsc.org
The enthalpies of reaction of diborane and boron trifluoride with several tertiary alkyl and aryl phosphines in benzene solution have been measured by direct calorimetry. Correlation of …
Number of citations: 3 pubs.rsc.org
KC Nainan, GE Ryschkewitsch - Inorganic Chemistry, 1969 - ACS Publications
… The UB spectrum of triphenylphosphine-borane is more … The infrared spectrum of triphenylphosphine-borane is identical with that published in the literature19 (608 cm-1 for BP …
Number of citations: 77 pubs.acs.org
WP Power - Journal of the American Chemical Society, 1995 - ACS Publications
… Abstract: The orientation of the phosphorus chemical shift tensor and the magnitudes of its principal components in solid triphenylphosphine—borane adduct were determined from the …
Number of citations: 51 pubs.acs.org
J Uziel, C Darcel, D Moulin, C Bauduin, S Jugé - Tetrahedron: Asymmetry, 2001 - Elsevier
… Thus, refluxing the triphenylphosphine borane complex 1a or dppe diborane 1b, in a mixture of THF/1-octene (2:1) and S 8 (method C), led to the corresponding mono- and diphosphine …
Number of citations: 43 www.sciencedirect.com
MA Frisch, HG Heal, H Mackle… - Journal of the Chemical …, 1965 - pubs.rsc.org
… The dipole moment of triphenylphosphine-borane, and the stretching frequencies of the boron-… The reactions of triphenylphosphine-borane with hydrogen chloride and iodine chloride …
Number of citations: 17 pubs.rsc.org
T Imamoto, T Oshiki, T Onozawa… - Journal of the …, 1990 - ACS Publications
Secondaryand tertiary phosphine-boranes were synthesized in one-pot from phosphineoxides or substituted chlorophosphines without isolation of the intermediate phosphines. …
Number of citations: 559 pubs.acs.org
A Staubitz, APM Robertson, ME Sloan… - Chemical …, 2010 - ACS Publications
… (180) Another report claimed the direct chlorination using chlorine gas on P,P,P-triphenylphosphine−borane. (181) In general, if a B-chlorinated phosphine−borane adduct is required, it …
Number of citations: 697 pubs.acs.org
L Banford, GE Coates - Journal of the Chemical Society (Resumed), 1964 - pubs.rsc.org
… triphenylphosphine-borane. … triphenylphosphine-borane is formed in high yield together with beryllium hydride which is contaminated with some strongly held triphenylphosphine-borane…
Number of citations: 16 pubs.rsc.org
A Pelter, R Rosser, S Mills - Journal of the Chemical Society, Chemical …, 1981 - pubs.rsc.org
… Another method for activating triphenylphosphineborane to hydroboration would be to oxidise the triphenylphosphine to the inert, neutral triphenylphosphine oxide. However oxidising …
Number of citations: 22 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.